![molecular formula C14H17NO2 B1610369 1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester CAS No. 98598-96-0](/img/structure/B1610369.png)
1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Chemical Reactions Analysis
The specific chemical reactions involving “1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester” are not available in the retrieved data. However, indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .
Scientific Research Applications
Preparation of Aryl Alkyl Amines
This compound is used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Palladium (Pd) .
Synthesis of Allyl- and Arylindolines
“Tert-butyl 2-methylindole-1-carboxylate” is also used as a reactant in the preparation of allyl- and arylindolines .
Modular Indole Synthesis
This compound plays a crucial role in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .
Asymmetric Synthesis of β-Amino Esters
It is used as a reactant in asymmetric synthesis of β-amino esters via rhodium prolinate complex-catalyzed α-C-H activation / carbenoid insertion reactions .
Preparation of Substituted Indolines and Tetrahydroquinolines
This compound is used as a reactant in the preparation of substituted indolines and tetrahydroquinolines via a cycloaddition approach .
NMR Studies of Macromolecular Complexes
The tert-butyl group of this compound has been evaluated as a probe for NMR studies of macromolecular complexes . This strategy provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility that may be applicable even at nanomolar concentrations .
Mechanism of Action
Target of Action
Tert-butyl 2-methylindole-1-carboxylate, also known as 1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester or TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
tert-butyl 2-methylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-9-11-7-5-6-8-12(11)15(10)13(16)17-14(2,3)4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVPIVAWAQZQKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464766 | |
Record name | 1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester | |
CAS RN |
98598-96-0 | |
Record name | 1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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